molecular formula C17H15ClN2O2S B245964 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B245964
M. Wt: 346.8 g/mol
InChI Key: UDQDHJYOGJOAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, also known as CEB, is a synthetic compound that has been extensively researched for its potential therapeutic properties. CEB is a member of the benzothiazole family of compounds and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as a diagnostic tool. In

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can induce cell death in cancer cells by activating the apoptotic pathway. In addition, 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth and survival. 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments is its potent anti-cancer activity. 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, one of the limitations of using 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments is its potential toxicity. 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide. One area of research is the development of new synthesis methods for 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide that are more efficient and cost-effective. Another area of research is the development of new derivatives of 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide that have improved anti-cancer activity and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide and its potential use as a diagnostic tool for cancer.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a complex process that involves several steps. The starting materials for the synthesis of 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide are 4-chloroaniline and 2-aminothiophenol. These two compounds are reacted together to form the intermediate 4-chloro-2-[(2-aminophenyl)thio]phenol. This intermediate is then reacted with ethyl chloroacetate to form the final product, 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential use in cancer therapy. Studies have shown that 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been shown to induce cell death in cancer cells by activating the apoptotic pathway. In addition, 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been studied for its potential use as a diagnostic tool for cancer. Studies have shown that 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can be used to selectively label cancer cells, making them easier to detect and target for therapy.

properties

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H15ClN2O2S/c1-2-22-13-7-8-14-15(10-13)23-17(19-14)20-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20,21)

InChI Key

UDQDHJYOGJOAPW-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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